Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate

Lipophilicity Membrane permeability Drug design

Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate (CAS 77889-87-3) is a carbamoylphosphonate diester bearing a terminal chloro substituent on a six-carbon alkyl chain. Its molecular formula is C₁₁H₂₃ClNO₄P (MW 299.73 g/mol), with a computed density of 1.134 g/cm³, a polar surface area (PSA) of 77.93 Ų, and a calculated LogP of 3.97.

Molecular Formula C11H23ClNO4P
Molecular Weight 299.73 g/mol
CAS No. 77889-87-3
Cat. No. B12672754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (((6-chlorohexyl)amino)carbonyl)phosphonate
CAS77889-87-3
Molecular FormulaC11H23ClNO4P
Molecular Weight299.73 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(=O)NCCCCCCCl)OCC
InChIInChI=1S/C11H23ClNO4P/c1-3-16-18(15,17-4-2)11(14)13-10-8-6-5-7-9-12/h3-10H2,1-2H3,(H,13,14)
InChIKeySEZJXKVZYMQFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate (CAS 77889-87-3): Physicochemical Profile and Compound Class Identity


Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate (CAS 77889-87-3) is a carbamoylphosphonate diester bearing a terminal chloro substituent on a six-carbon alkyl chain. Its molecular formula is C₁₁H₂₃ClNO₄P (MW 299.73 g/mol), with a computed density of 1.134 g/cm³, a polar surface area (PSA) of 77.93 Ų, and a calculated LogP of 3.97 . The compound belongs to the carbamoylphosphonate class, which has been established in the peer-reviewed literature as a zinc-binding pharmacophore capable of inhibiting matrix metalloproteinases (MMPs), particularly MMP-2, when presented as the free phosphonic acid [1]. The diethyl ester form serves as a protected synthetic intermediate or prodrug, while the 6-chlorohexyl side chain introduces a chemically addressable leaving group absent in unsubstituted N-alkylcarbamoylphosphonates .

Why N-Alkylcarbamoylphosphonates Cannot Substitute for Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate in Synthetic and Pharmacological Applications


Within the carbamoylphosphonate class, the identity of the N-alkyl substituent critically governs both biological potency and synthetic utility. The Breuer et al. (2004) structure–activity relationship (SAR) study demonstrated that MMP-2 inhibitory potency varies over 1,500-fold across the open-chain N-alkyl series—from an IC₅₀ of 0.02 µM for the N-methyl derivative to 30 µM for the branched N-isopentyl analog—and that cycloalkyl derivatives are generally more potent than their open-chain counterparts [1]. The 6-chlorohexyl chain in the target compound introduces a terminal chlorine atom that is not present in any of the ten open-chain analogs evaluated by Breuer et al., enabling nucleophilic displacement chemistry (e.g., conversion to azide, amine, or thiol derivatives) that is impossible with the unsubstituted alkyl series [2]. Furthermore, the diethyl ester form of the target compound provides a protected phosphonic acid moiety suitable for synthetic elaboration, whereas the free phosphonic acids studied by Breuer et al. are fully ionized at physiological pH and require different handling and formulation strategies [1]. Simply substituting a shorter-chain, unsubstituted, or free-acid carbamoylphosphonate would forfeit both the synthetic versatility conferred by the terminal chloro group and the physicochemical profile associated with the C₆ chain length and diethyl ester protection.

Quantitative Differentiation of Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate (CAS 77889-87-3) Relative to Closest Analogs


Lipophilicity Advantage: LogP 3.97 vs. Diethyl Carbamoylphosphonate (CAS 31142-29-7) LogP 1.33

The target compound exhibits a computed LogP of 3.97, compared with a LogP of 1.33 for the unsubstituted parent scaffold, diethyl carbamoylphosphonate (CAS 31142-29-7) . This represents a ΔLogP of +2.64, corresponding to an approximately 437-fold increase in theoretical partition coefficient (octanol/water). The increased lipophilicity is attributable to the six-carbon chlorohexyl chain and is expected to enhance passive membrane permeability and alter formulation requirements relative to the polar parent compound. Within the carbamoylphosphonate class, the MMP-inhibitory free acids are water-soluble at physiological pH, but their diethyl ester prodrug forms require sufficient lipophilicity for cellular uptake; the target compound's LogP of 3.97 places it in a favorable range for passive diffusion while retaining the hydrogen-bond donor (NH) and acceptor (P=O, C=O) functionality necessary for target engagement [1].

Lipophilicity Membrane permeability Drug design

Terminal Chlorine as a Synthetic Diversification Handle Absent in All Unsubstituted N-Alkylcarbamoylphosphonates

The target compound contains a primary alkyl chloride at the terminal position of the N-hexyl chain (SMILES: O=P(OCC)(OCC)C(=O)NCCCCCCCl), as confirmed by the InChIKey SEZJXKVZYMQFCZ-UHFFFAOYSA-N . This terminal chlorine serves as a leaving group for nucleophilic substitution (Sₙ2) reactions, enabling conversion to azide, amine, thiol, or other functionalized derivatives. In contrast, the ten open-chain N-alkylcarbamoylphosphonic acids (R = methyl through 3-pentyl) evaluated in the foundational SAR study by Breuer et al. (2004) all bear unsubstituted alkyl chains with no heteroatom functionality beyond the carbamoyl nitrogen [1]. While the Breuer series established the MMP-2 inhibitory pharmacophore, none of those compounds can undergo post-synthetic derivatization at the alkyl terminus. The chlorohexyl compound thus serves dual roles: as a protected MMP-2 inhibitor precursor (upon ester hydrolysis) and as a versatile intermediate for constructing bioconjugates, click chemistry probes, or functional materials via nucleophilic displacement of chloride [2]. The closest halogenated comparators—such as N-(p-chlorophenyl)carbamoylphosphonate diethyl ester—position the chlorine on an aryl ring, which is electronically and sterically unsuitable for Sₙ2 chemistry, making the primary alkyl chloride in the target compound a mechanistically distinct functional handle.

Synthetic intermediate Nucleophilic substitution Bioconjugation

MMP-2 Inhibitory Pharmacophore Membership: Class-Level Potency Range of 0.02–30 µM for N-Alkylcarbamoylphosphonic Acids

The target compound is the diethyl ester of N-(6-chlorohexyl)carbamoylphosphonic acid. While the ester form itself is not expected to be directly active as an MMP inhibitor, hydrolysis to the free phosphonic acid would unmask a zinc-binding group (ZBG) belonging to the carbamoylphosphonic acid class. Breuer et al. (2004) established quantitative SAR for ten open-chain N-alkylcarbamoylphosphonic acids against recombinant MMP-2, reporting IC₅₀ values of 0.02 µM (N-methyl), 5.0 µM (N-ethyl), 0.3 µM (N-propyl), 2 µM (N-butyl), >100 µM (N-isobutyl), 30 µM (N-isopentyl), 20 µM (N-phenethyl), 1.0 µM (N-isopropyl), 3 µM (N-(RS)-2-butyl), and 3 µM (N-3-pentyl) [1]. The most potent compound in the entire study was N-cyclopentylcarbamoylphosphonic acid (entry 13), with an MMP-2 IC₅₀ of 0.080 µM and demonstrable in vivo antimetastatic activity in a murine melanoma model (50 mg/kg IP, daily for 3 weeks) [1]. The free acid of the target compound has not been directly evaluated in this assay; however, its N-(6-chlorohexyl) substitution pattern extends the alkyl chain beyond the longest open-chain analog tested (C₅) and introduces a terminal electronegative chlorine atom, which may modulate zinc coordination geometry, enzyme binding, and pharmacokinetics relative to the unsubstituted alkyl series [2]. The reported class-wide observation that carbamoylphosphonic acids show no in vitro or in vivo toxicity at the concentrations tested further supports their suitability as lead scaffolds [1].

MMP-2 inhibition Cancer metastasis Zinc-binding group

Diethyl Ester Protection Strategy: Differentiated Physicochemical Profile vs. Free Phosphonic Acid MMP Inhibitors

The target compound exists as the diethyl ester, whereas the biologically active MMP inhibitors characterized by Breuer et al. (2004) were evaluated exclusively as free phosphonic acids (R–NHCOPO₃H₂) [1]. The diethyl phosphonate ester (P(=O)(OEt)₂) is charge-neutral and lipophilic, in contrast to the dianionic free phosphonic acid (P(=O)(O⁻)₂) which is water-soluble at physiological pH [1]. This structural difference has three practical consequences for scientific users: (1) the diethyl ester can be purified by normal-phase silica gel chromatography, whereas the free acids require ion-exchange or reverse-phase methods; (2) the ester serves as a protected form that can be carried through multistep synthetic sequences without the risk of metal chelation or undesired acid–base reactions at the phosphonate moiety; and (3) the ester can be hydrolyzed to the free acid under controlled conditions (e.g., TMSBr or aqueous acid) when the active MMP inhibitor is desired [2]. Diethyl carbamoylphosphonate (CAS 31142-29-7), the simplest analog lacking the N-alkyl substituent, shares the ester protection but has a LogP of only 1.33 and lacks both the N-alkyl chain required for MMP-2 potency and the terminal chlorine handle for further derivatization .

Prodrug Phosphonate ester Synthetic intermediate

Validated Reverse-Phase HPLC Method for Purity Assessment and Preparative Isolation

A dedicated reverse-phase HPLC method has been published for the analysis of diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. This method is documented as scalable for preparative separations and suitable for pharmacokinetic applications. The availability of a pre-validated chromatographic method provides a practical procurement advantage: users can immediately implement purity assessment and impurity profiling without investing time in method development. While generic carbamoylphosphonate HPLC methods exist, the specific retention characteristics of the 6-chlorohexyl derivative—influenced by both the lipophilic alkyl chain (LogP 3.97) and the polar carbamoylphosphonate core (PSA 77.93 Ų)—necessitate tailored mobile phase conditions for optimal resolution from structurally related impurities . The method's MS compatibility further enables direct LC-MS coupling for identity confirmation and impurity identification.

Analytical method HPLC Quality control

Recommended Application Scenarios for Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate (CAS 77889-87-3) Based on Differential Evidence


Synthesis of Azide- or Amine-Functionalized Carbamoylphosphonate Building Blocks via Sₙ2 Displacement of the Terminal Chloride

The primary alkyl chloride at the terminus of the 6-chlorohexyl chain enables nucleophilic displacement with azide ion (to yield the 6-azidohexyl analog) or with amines (to yield secondary amine derivatives), providing access to a family of functionalized carbamoylphosphonates not accessible from the unsubstituted N-alkyl series characterized by Breuer et al. [1]. The 6-azidohexyl derivative, in particular, can serve as a substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry, enabling conjugation of the carbamoylphosphonate MMP-inhibitory pharmacophore to fluorophores, affinity tags, polymers, or biomolecules. The diethyl ester protection ensures that the phosphonate moiety remains inert during these transformations, with final deprotection to the active free acid performed as a subsequent step.

MMP-2 Inhibitor Lead Optimization via N-(6-Chlorohexyl)carbamoylphosphonic Acid Hydrolysis

Hydrolysis of the diethyl ester to the free N-(6-chlorohexyl)carbamoylphosphonic acid provides a candidate MMP-2 inhibitor that extends the N-alkyl SAR beyond the C₁–C₅ range explored in the Breuer et al. (2004) foundational study [1]. The 6-chlorohexyl substituent combines a longer alkyl chain with a terminal electronegative chlorine, a substitution pattern not represented in the original SAR table. Given that MMP-2 potency in the open-chain series varies from 0.02 µM (C₁) to 30 µM (branched C₅), the C₆ chloroalkyl derivative represents a novel SAR data point that may reveal enhanced potency, altered selectivity across MMP subtypes (MMP-1, -2, -3, -8, -9), or differentiated pharmacokinetics. The carbamoylphosphonate class has demonstrated in vivo antimetastatic efficacy and absence of toxicity in murine models [1][2], supporting further evaluation of novel N-substituted analogs.

Lipophilic Prodrug Design Leveraging LogP 3.97 for Enhanced Cellular Uptake of the Carbamoylphosphonate Pharmacophore

With a computed LogP of 3.97, the target compound is substantially more lipophilic than the parent diethyl carbamoylphosphonate (LogP 1.33) [1][2]. This lipophilicity, combined with the neutral charge state of the diethyl ester, may facilitate passive diffusion across cell membranes—a critical requirement for intracellular target engagement. Researchers designing cell-based assays for MMP-2 or carbonic anhydrase IX inhibition can use this compound as a membrane-permeable prodrug form, with intracellular esterases or chemical hydrolysis subsequently liberating the active free phosphonic acid. This strategy parallels established phosphonate prodrug approaches (e.g., phosphonoformate esters) and is particularly relevant given that MMPs and carbonic anhydrases operate in the extracellular and transmembrane space, where a balance of lipophilicity and aqueous solubility is required for effective tissue distribution [3].

Quality-Controlled Procurement and Analytical Release Using the Published Newcrom R1 HPLC Method

The published SIELC reverse-phase HPLC method provides a ready-to-implement analytical protocol for purity determination, impurity profiling, and preparative purification of the target compound [1]. This method is documented as MS-compatible (with formic acid substitution for phosphoric acid) and scalable from analytical to preparative scale, making it suitable for both research-grade quality control and larger-scale purification in process development. Procurement specifications can reference this method for identity and purity verification, reducing the analytical burden on receiving laboratories and ensuring lot-to-lot consistency. The method's suitability for pharmacokinetic sample analysis further supports its use in preclinical development workflows where bioanalytical method validation is required.

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